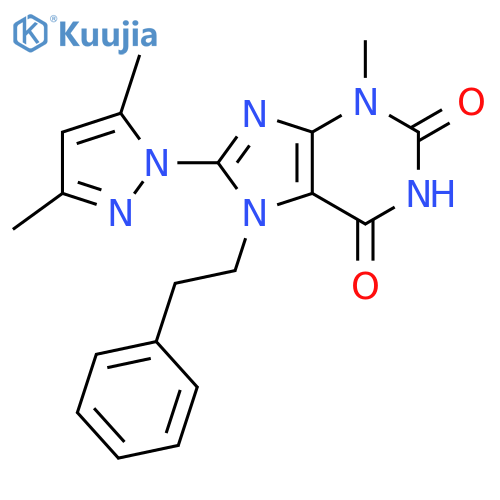Cas no 300834-33-7 (8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
8-(3,5-ジメチル-1H-ピラゾール-1-イル)-3-メチル-7-(2-フェニルエチル)-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオンは、複雑なピラゾールおよびプリン骨格を有する有機化合物です。この化合物は、分子構造中に複数の官能基を有し、高い化学的安定性と特異的な生物学的活性を示す可能性があります。特に、ピラゾール環とプリン骨格の組み合わせにより、医薬品中間体や生物活性分子の開発において有用な特性を発揮することが期待されます。その精密な分子設計は、標的タンパク質との選択的相互作用を可能にし、創薬研究におけるリード化合物としての潜在性を有しています。

300834-33-7 structure
商品名:8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
- 1H-Purine-2,6-dione, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dihydro-3-methyl-7-(2-phenylethyl)-
- 300834-33-7
-
- インチ: 1S/C19H20N6O2/c1-12-11-13(2)25(22-12)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-9-14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,21,26,27)
- InChIKey: WQIRWIRPXCXBQI-UHFFFAOYSA-N
- ほほえんだ: N1(CCC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1N1C(C)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 366.18042397g/mol
- どういたいしつりょう: 366.18042397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.47±0.70(Predicted)
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0373-0863-2μmol |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
300834-33-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0373-0863-2mg |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
300834-33-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0373-0863-1mg |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
300834-33-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
300834-33-7 (8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
